8-(4-tert-butylbenzenesulfonyl)-2-(4-chlorophenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene
Description
“8-(4-tert-butylbenzenesulfonyl)-2-(4-chlorophenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[45]deca-1,3-diene” is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which often imparts interesting chemical and biological properties
Properties
IUPAC Name |
8-(4-tert-butylphenyl)sulfonyl-2-(4-chlorophenyl)-3-ethylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30ClN3O2S2/c1-5-32-23-22(18-6-10-20(26)11-7-18)27-25(28-23)14-16-29(17-15-25)33(30,31)21-12-8-19(9-13-21)24(2,3)4/h6-13H,5,14-17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJFTTQYDBXEQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)N=C1C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8-(4-tert-butylbenzenesulfonyl)-2-(4-chlorophenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene” likely involves multiple steps, including the formation of the spirocyclic core and the introduction of various substituents. Typical synthetic routes may include:
Formation of the Spirocyclic Core: This step might involve cyclization reactions using appropriate precursors.
Introduction of Functional Groups:
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to achieve high yields and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
“8-(4-tert-butylbenzenesulfonyl)-2-(4-chlorophenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene” can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group would yield sulfoxides or sulfones.
Scientific Research Applications
Medicinal Chemistry
This compound is classified under triazole derivatives, which are known for their diverse pharmacological properties. Research indicates that compounds with similar structural features have shown promising results in anticancer activities. For instance, derivatives of triazoles have been evaluated for their efficacy against various human tumor cell lines, demonstrating significant antitumor activity at low micromolar levels .
Anticancer Activity
Recent studies have focused on the synthesis of novel compounds with similar structures that exhibit potential anticancer properties. For example, some derivatives have been tested against the National Cancer Institute's NCI-60 cell line panel, showing remarkable activity against multiple cancer types including lung, colon, and breast cancers . The incorporation of the sulfonamide group in similar compounds has been linked to enhanced biological activity.
Materials Science
The unique spirocyclic structure of this compound suggests potential applications in materials science. Compounds with spirocyclic frameworks can exhibit interesting mechanical properties and may be utilized in the development of new materials or polymers with enhanced performance characteristics.
Case Studies
Mechanism of Action
The mechanism of action of “8-(4-tert-butylbenzenesulfonyl)-2-(4-chlorophenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Spiro Compounds: Other spirocyclic compounds with similar structures.
Sulfonyl Compounds: Compounds containing sulfonyl groups.
Chlorophenyl Compounds: Compounds with chlorophenyl substituents.
Uniqueness
The uniqueness of “8-(4-tert-butylbenzenesulfonyl)-2-(4-chlorophenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene” lies in its specific combination of functional groups and spirocyclic structure, which may impart distinct chemical and biological properties.
Biological Activity
The compound 8-(4-tert-butylbenzenesulfonyl)-2-(4-chlorophenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene represents a unique molecular structure with potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex spirocyclic structure that includes:
- A triazaspiro core
- A tert-butylbenzenesulfonyl group
- A 4-chlorophenyl moiety
- An ethylsulfanyl substituent
The structural formula can be depicted as follows:
Antiproliferative Effects
Research indicates that compounds similar to the one exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on related sulfonamide derivatives have shown effective inhibition of cell proliferation in nanomolar ranges across multiple cancer types, including those resistant to common chemotherapeutics like paclitaxel and vinblastine .
The proposed mechanism for the biological activity of this class of compounds involves:
- Inhibition of cell cycle progression , particularly in the G2/M phase.
- Disruption of the cytoskeleton through binding to β-tubulin at the colchicine-binding site, leading to apoptosis in cancer cells .
Case Studies
- Study on Antiproliferative Activity :
- Molecular Hybridization Studies :
Toxicity Profile
While the compound shows promise as an antiproliferative agent, it is crucial to assess its safety profile. Preliminary studies suggest low toxicity levels in non-cancerous cell lines, indicating a favorable therapeutic index .
Table 1: Summary of Biological Activity
| Compound | Cell Line Tested | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Compound A (related analog) | MDA-MB-231 | 50 | Inhibition of G2/M phase |
| Compound B (related analog) | HeLa | 30 | Disruption of microtubule integrity |
| Target Compound | Various Cancer Lines | TBD | TBD |
Table 2: Toxicity Assessment
| Compound | Cell Line Tested | Toxicity Level |
|---|---|---|
| Compound A | Normal Fibroblasts | Low |
| Target Compound | Normal Epithelial Cells | TBD |
Q & A
Q. What in vitro models are suitable for preliminary toxicity screening?
- Methodological Answer :
- MTT assays : Test cytotoxicity in HepG2 (liver) and HEK293 (kidney) cell lines at 10–100 μM concentrations .
- hERG inhibition : Use patch-clamp electrophysiology or FLIPR assays to assess cardiac risk .
- Ames test : Screen for mutagenicity in Salmonella typhimurium strains TA98 and TA100 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
